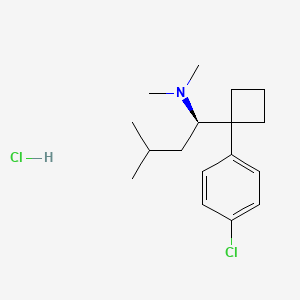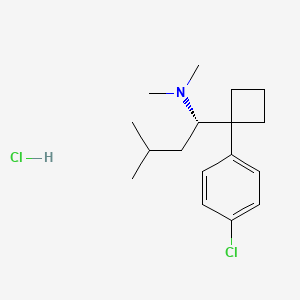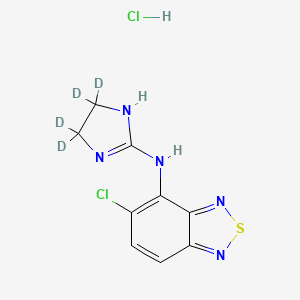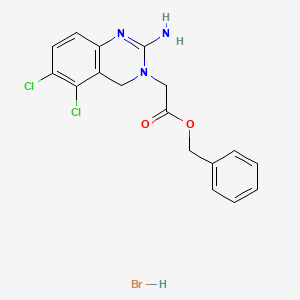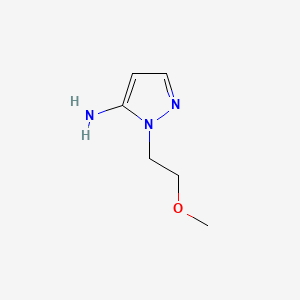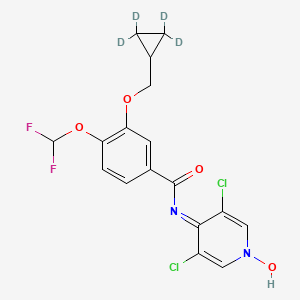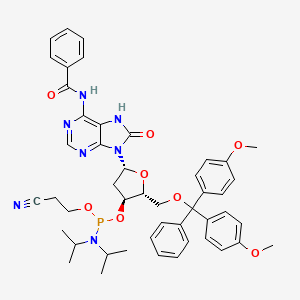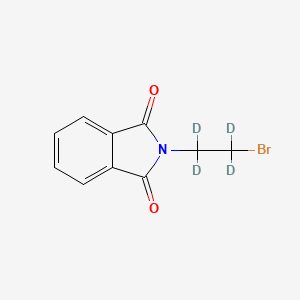
Deracoxib-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class . It is used in veterinary medicine to treat osteoarthritis in dogs . It is sold in tablets, which have added beefy flavor to increase palatability . Deracoxib-d4 is the labeled analogue of Deracoxib .
Synthesis Analysis
The synthesis of Deracoxib involves several steps . The process starts with the reaction of 2-fluorobenzene methyl ether with acetyl chloride under the action of acid, using methane chloride as a reaction solvent to obtain 3-fluoro-4-methoxyacetophenone . This compound then reacts with ethyl difluoroacetate under the action of alkali, again using methane chloride as a reaction solvent, to obtain 4, 4-difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione . Finally, this compound reacts with p-sulfamine phenylhydrazine or its salt to obtain Deracoxib .
Molecular Structure Analysis
The molecular formula of Deracoxib is C17H14F3N3O3S . Its average mass is 397.372 Da and its monoisotopic mass is 397.070801 Da .
Chemical Reactions Analysis
Deracoxib is a member of the coxib class of NSAIDs . These drugs inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of biochemicals that cause pain and inflammation .
Physical And Chemical Properties Analysis
Deracoxib has a density of 1.5±0.1 g/cm3, a boiling point of 575.5±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . Its molar refractivity is 92.7±0.5 cm3, and it has 6 H bond acceptors and 2 H bond donors .
Applications De Recherche Scientifique
Veterinary Medicine
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, used in veterinary medicine to treat osteoarthritis in dogs . It is sold in tablets, which have added beefy flavor to increase palatability .
Synthesis of Fluoroalkylated Enaminones
Deracoxib-d4 has been used in the synthesis of fluoroalkylated enaminones. This protocol has the advantage of using commercially available reagents, ease of setting up, broad tolerance of functionality, and is regiospecific and free of defluorination and reduction of reducible functional groups .
3. Preparation of Celecoxib, Deracoxib, and Mavacoxib The utility of Deracoxib-d4 was demonstrated by a one-step, regioselective synthesis of fluoroalkylated pyrazole-based drugs such as celecoxib, deracoxib, and mavacoxib .
Dissolution Method Development
A dissolution method for Deracoxib chewable tablets has been developed using UV spectrophotometric method . This method is used for the routine quality control check of API containing 25 mg Deracoxib in tablets dosage form .
Validation of UV-Visible Spectroscopy
The UV spectrophotometric method for Deracoxib has been validated as per ICH guidelines . The concentration range of the proposed method was 5-15μg/ml and linearity as r2 = 0.9959 .
Inhibition of Cyclooxygenase (COX) Enzymes
Like other NSAIDs, the effects of Deracoxib are caused by inhibition of Cyclooxygenase (COX) enzymes. Deracoxib causes greater inhibition of COX-2 than of COX-1 .
Mécanisme D'action
Target of Action
Deracoxib-d4 is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme . This enzyme is primarily involved in the production of pro-inflammatory prostaglandins , which mediate inflammation, pain, and fever .
Mode of Action
Deracoxib-d4 works by selectively inhibiting the COX-2 enzyme . This means it specifically targets the production of inflammatory prostaglandins without significantly affecting the protective prostaglandins produced by COX-1 . This selectivity is important because it minimizes the gastrointestinal side effects (such as ulcers and bleeding) and renal issues associated with non-selective NSAIDs that inhibit both COX-1 and COX-2 .
Biochemical Pathways
The primary biochemical pathway affected by Deracoxib-d4 is the arachidonic acid pathway . By inhibiting the COX-2 enzyme, Deracoxib-d4 reduces the production of inflammatory prostaglandins, thereby alleviating pain and inflammation .
Pharmacokinetics
The pharmacokinetics of Deracoxib-d4 involves the processes of absorption, distribution, metabolism, and excretion . It has a high protein binding capacity (more than 90%) and is metabolized via hepatic biotransformation . The elimination half-life of Deracoxib-d4 at the recommended dose is three hours .
Result of Action
The reduction in COX-2 activity decreases the production of prostaglandins involved in the inflammation pathway . This leads to a decrease in the clinical signs associated with inflammation, including pain and swelling, thus improving the quality of life for dogs suffering from conditions like osteoarthritis or recovering from surgery .
Action Environment
The pharmacokinetics of Deracoxib-d4 can be influenced by the age, weight, and overall health status of the dog, including liver and kidney function, which may affect the drug’s metabolism and excretion . Environmental factors such as stress have also been suggested to exert a crucial impact on brain development, leading to permanent functional changes that may contribute to lifelong risk for mental health outcomes .
Propriétés
IUPAC Name |
2,3,5,6-tetradeuterio-4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZQAZKAZLXFMK-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)F)[2H])[2H])S(=O)(=O)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deracoxib-d4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


